Nepinalone

Antitussive Efficacy In Vivo Pharmacology Cough Suppression

Nepinalone (CAS 22443-11-4) is the rational choice for researchers demanding a non-opioid antitussive reference with a precisely characterized sigma-1 binding profile (Ki=30 nM, >13-fold selectivity over sigma-2). Unlike codeine, it eliminates opioid regulatory burdens; unlike dextromethorphan, it provides higher potency for discriminative cough model calibration. Its racemic composition enables stereoselective pharmacology investigations, while its documented 15% drowsiness/8% dizziness incidence supplies a benchmark for preclinical safety margins. Procure this differentiated chemical probe to advance your cough and CNS research with pharmacologically verified, publication-grade material.

Molecular Formula C18H25NO
Molecular Weight 271.4 g/mol
CAS No. 22443-11-4
Cat. No. B1231462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepinalone
CAS22443-11-4
Molecular FormulaC18H25NO
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3
InChIInChI=1S/C18H25NO/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20/h3-4,7-8H,2,5-6,9-14H2,1H3
InChIKeyRVXGRCNWGOHSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nepinalone (CAS 22443-11-4) Compound Profile for Procurement and Research Selection


Nepinalone (CAS 22443-11-4) is a centrally acting, non-opioid antitussive belonging to the ATC class R05DB26 (Other cough suppressants) [1]. It is a racemic β-tetralone derivative that acts as a cough suppressant primarily through modulation of the cough center in the medulla oblongata, with a demonstrated binding affinity for sigma-1 receptors [2][3]. Unlike opioid-based antitussives such as codeine, Nepinalone does not act on opioid receptors, thereby mitigating the associated risks of dependence and respiratory depression [4][5].

Why Nepinalone Cannot Be Substituted with Other Non-Opioid or Opioid Antitussives


Generic substitution among cough suppressants is not clinically or scientifically sound due to divergent pharmacodynamic profiles and distinct risk-benefit ratios. Nepinalone occupies a unique position in the antitussive landscape, offering a non-opioid mechanism of action centered on sigma-1 receptor modulation [1][2]. While it shares a non-opioid classification with agents like dextromethorphan and cloperastine, its specific binding affinity and functional selectivity differ substantially [2]. More critically, its efficacy and side-effect profile place it between the high potency but opioid-related risk of codeine and the lower efficacy of dextromethorphan [3]. The following quantitative evidence details these specific differentiators that preclude simple interchangeability.

Quantitative Differentiation of Nepinalone Against Key Antitussive Comparators


Comparative Antitussive Efficacy: Nepinalone Ranks Between Codeine and Dextromethorphan

Nepinalone demonstrates a distinct tier of antitussive efficacy. It is less effective than the opioid codeine but more effective than the non-opioid dextromethorphan in inhibiting the tussive stimulus [1]. This places it as an intermediate-efficacy agent, a critical consideration for clinical or experimental models where a balance between potency and opioid-related side effects is required.

Antitussive Efficacy In Vivo Pharmacology Cough Suppression

Sigma-1 Receptor Affinity: Nepinalone Exhibits Subtype Selectivity Compared to Other Non-Opioid Antitussives

Nepinalone acts as a sigma receptor ligand, with a confirmed in vitro binding affinity (Ki) of 30 nM for the sigma-1 (σ1) receptor and 404.6 nM for the sigma-2 (σ2) receptor, demonstrating a 13.5-fold selectivity for σ1 over σ2 [1]. This affinity profile differentiates it from other non-opioid antitussives: cloperastine has a slightly higher affinity for σ1 (Ki = 20 nM), while dextromethorphan exhibits significantly lower affinity for σ1 (Ki ≈ 205 nM) [2][3]. Clemastine shows a comparable but distinct profile (σ1 Ki = 67 nM) [1].

Receptor Binding Sigma-1 Sigma-2 Pharmacodynamics

Chiral Pharmacology: D-Isomer Shows a Trend Toward Higher Antitussive Activity

Nepinalone is a racemic mixture. Preclinical evaluation of its enantiomers reveals that both L- and D-isomers exhibit significant, dose-correlated antitussive effects. Notably, the D-isomer demonstrates a better trend of activity compared to the L-isomer, although this difference does not reach statistical significance [1]. This suggests that the stereochemistry at the chiral center influences pharmacodynamic potency, a factor absent in non-chiral alternatives.

Stereochemistry Isomer Activity Structure-Activity Relationship

Side Effect Profile: Quantified CNS and GI Adverse Event Incidence

Clinical experience with Nepinalone has quantified its side effect profile. The most frequently reported adverse events are central nervous system (CNS) and gastrointestinal (GI) in nature, with incidences of drowsiness (15%), dry mouth (12%), dizziness (8%), and nausea (5%) [1]. This profile is consistent with its central sigma receptor-mediated mechanism and is notably distinct from the constipation, nausea, and respiratory depression associated with mu-opioid agonists like codeine, and the higher incidence of CNS effects seen with some other non-opioids.

Adverse Events Safety Profile Tolerability

Onset and Duration of Action: Defined Temporal Pharmacodynamic Parameters

Nepinalone's pharmacodynamic timeline is well-defined. The antitussive effect becomes evident 20-30 minutes after oral administration and persists for at least 4 hours [1]. This relatively rapid onset and moderate duration are key parameters for protocol design in both clinical and experimental settings, differentiating it from agents with longer half-lives or slower onsets like some extended-release formulations.

Pharmacokinetics Onset of Action Duration of Effect

Recommended Research and Industrial Applications for Nepinalone (CAS 22443-11-4)


Sigma-1 Receptor Pharmacology Studies

Given its well-characterized affinity for the sigma-1 receptor (Ki = 30 nM) and significant selectivity over sigma-2 (Ki = 404.6 nM), Nepinalone serves as a valuable chemical probe for investigating sigma-1 receptor function in the central nervous system. It can be used to elucidate sigma-1-mediated signaling pathways relevant to cough reflex, neuroprotection, and neuropsychiatric conditions, offering a distinct binding profile compared to other ligands like dextromethorphan (lower affinity) and cloperastine (higher affinity) [1][2].

Comparative Antitussive Efficacy Models

Nepinalone's established rank order of antitussive efficacy—more potent than dextromethorphan but less than codeine—makes it an ideal reference compound for calibrating in vivo cough models [1]. Researchers can use Nepinalone as an intermediate-efficacy benchmark to screen novel antitussive candidates, allowing for a nuanced assessment of potency relative to clinically relevant comparators, without the confounding regulatory and safety hurdles associated with Schedule II opioids like codeine.

Stereoselective Pharmacological Investigations

The racemic nature of Nepinalone, coupled with the observation that its D-isomer exhibits a trend toward higher antitussive activity, positions it as a useful tool for exploring stereoselective pharmacology [1]. The compound can be employed in chiral resolution studies or used as a racemic mixture to investigate how stereochemistry impacts receptor binding, in vivo efficacy, and metabolic fate, informing the design of enantiopure antitussive agents.

Preclinical Safety and Toxicology Benchmarking

With its quantified side effect profile—including a 15% incidence of drowsiness and 8% incidence of dizziness—Nepinalone serves as a valuable comparator in preclinical safety studies for new antitussive or CNS-active compounds [1]. Its adverse event data provides a baseline for assessing the relative tolerability of novel agents, allowing for a data-driven evaluation of safety margins and therapeutic indices in the context of non-opioid, centrally acting drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nepinalone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.